molecular formula C12H12N2O3 B2930543 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1156153-91-1

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No.: B2930543
CAS No.: 1156153-91-1
M. Wt: 232.239
InChI Key: FCQAMPRDHSNSNU-UHFFFAOYSA-N
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Description

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide: is a chemical compound belonging to the class of 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds are biologically active heterocyclic compounds that have garnered significant attention in chemical, agrochemical, medicinal, and pharmaceutical research. They have been utilized as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents.

Preparation Methods

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are related to 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, involves several methods. These include:

    Intermolecular Cyclizations: Utilizing o-mercaptophenols, 2-mercaptoethanols, and their equivalents.

    Cyclizations and Cycloadditions: Forming the benzoxazine ring structure.

    Ring Contractions and Expansions: Modifying the ring size to achieve the desired compound.

    Reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides: Reducing the oxides to obtain the final product.

Chemical Reactions Analysis

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions with halogens or other substituents to modify the benzoxazine ring.

    Cycloadditions: Forming new ring structures through reactions with dienes or other unsaturated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of novel heterocyclic structures with potential pharmacological properties.

    Biology: Studied for its biological activities, including anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

    2,3-dihydro-1,4-benzoxathiine derivatives: Known for their biological activities and synthetic versatility.

    N-Benzoyl β,β-difluoroenamides: Used in heterocyclic synthesis with potential pharmacological properties.

    Fluoroynamides: Explored for their role in creating novel heterocyclic structures.

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQAMPRDHSNSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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